molecular formula C15H16N2O2S2 B2664601 Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797243-42-5

Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2664601
CAS No.: 1797243-42-5
M. Wt: 320.43
InChI Key: UOPSBCDWKWQNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a benzothiazole moiety fused to a spirocyclic system containing oxygen, sulfur, and nitrogen atoms. Its spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) introduces conformational rigidity, which can enhance binding specificity in biological systems. The compound’s synthesis typically involves multi-step reactions, such as microwave-assisted coupling of intermediates like 1-oxa-8-azaspiro[4.5]decane with benzothiazole derivatives .

Properties

IUPAC Name

1,3-benzothiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(11-1-2-12-13(9-11)20-10-16-12)17-5-3-15(4-6-17)19-7-8-21-15/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPSBCDWKWQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate ring closure. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the 1-oxa-4-azaspiro[4.5]decan structure were synthesized and evaluated for their antitumor activity against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

In one study, compounds derived from this structure exhibited moderate to potent cytotoxicity, with some showing IC50 values below 0.20 µM, indicating strong antiproliferative effects. Specifically, compound 11h displayed the most significant activity across all tested cell lines, making it a promising candidate for further development in cancer therapy .

Table 1: Antitumor Activity of Selected Compounds

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
12cHeLa0.14

Pain Management

The compound also shows promise in pain management, particularly in conditions associated with fatty acid amide hydrolase (FAAH) activity. FAAH inhibitors are being explored for their potential to alleviate acute and chronic pain conditions, including neuropathic pain . Research indicates that derivatives of the spirocyclic structure can modulate pain pathways effectively.

Synthesis and Structure-Activity Relationship

The synthesis of benzo[d]thiazol derivatives typically involves metal-catalyzed oxidative cyclization processes that allow for the generation of diverse compounds with varying biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds in therapeutic applications.

Table 2: Key Synthetic Steps and Outcomes

StepDescription
Starting Materials4-Aminophenol and α-glycolic/lactic acid
Key ReactionMetal-catalyzed oxidative cyclization
Target Compounds1-Oxa-4-azaspiro[4.5]deca derivatives

Mechanism of Action

The mechanism by which Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s spirocyclic system (1-oxa-4-thia-8-azaspiro[4.5]decane) distinguishes it from analogs with alternative heteroatom arrangements. For example:

  • 1-oxa-8-azaspiro[4.5]decane derivatives (): These lack the sulfur atom in the spiro ring, reducing conformational strain and altering electronic properties.
  • 7-oxa-9-aza-spiro[4.5]decane derivatives (): Feature additional oxygen atoms, which may enhance solubility but reduce lipophilicity compared to the target compound.

Substituent Effects on Bioactivity

Key substituents on the benzothiazole ring and spiro system influence activity:

  • Antimicrobial analogs (): Compounds like 4-benzooxazol-4-yl-9-phenyl-1,6-dithia-4,9-diaza-spiro[4.4]nonane-3,8-diones replace benzothiazole with benzooxazole, reducing electron-withdrawing effects and altering antimicrobial potency .
  • Pyridine and thiazole derivatives (): Compounds such as 7q–7t incorporate chloropyridinyl or thiazolyl groups, enhancing cytotoxicity against cancer cell lines (e.g., HepG2, HCT116) compared to simpler benzothiazoles .

Physicochemical Properties

Compound Yield (%) Purity (%) Melting Point (°C) Key Substituents
Target Compound N/A N/A N/A Benzothiazole, 1-oxa-4-thia
7q () 70 90.0 177.9–180.8 2-Chloropyridin-4-yl
7t () 68 92.0 237.7–239.1 Thiazol-2-yl
BTZ-043 () N/A N/A N/A Trifluoromethyl, nitro

The higher melting points of 7t and BTZ-043 suggest increased crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding from thiazole or nitro groups) .

Therapeutic Potential

  • Anticancer Activity : highlights spirocyclic compounds as PTPN11 (SHP2) inhibitors, a target in oncology. The target compound’s sulfur-rich spiro system may enhance kinase inhibition compared to oxygen-dominated analogs .
  • Antimicrobial Activity : reports MIC values <10 µg/mL for related spiro-thiadiazoles against S. aureus and E. coli, suggesting the target compound’s thia-aza core could confer similar efficacy .

Methodological Considerations

Structural characterization of such compounds relies on advanced crystallographic tools:

  • SHELX (): Used for refining small-molecule structures, critical for confirming the spirocyclic conformation .
  • ORTEP-3 (): Visualizes puckering effects in the spiro ring, which influence binding pocket compatibility .

Biological Activity

Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, with a CAS number of 1797243-42-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C15H16N2O2S2C_{15}H_{16}N_{2}O_{2}S_{2}, with a molecular weight of approximately 320.4 g/mol. The compound features a complex spirocyclic structure, which is significant for its biological interactions.

PropertyValue
CAS Number1797243-42-5
Molecular FormulaC15H16N2O2S2
Molecular Weight320.4 g/mol

Synthesis and Structure

The synthesis of this compound can involve various methods, including cyclization reactions and the introduction of functional groups that enhance its biological activity. The unique spirocyclic structure contributes to its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on related benzothiazole derivatives showed low nanomolar inhibitory concentrations against bacterial topoisomerases, which are critical targets for antibacterial drugs .

Table 1: Antibacterial Activity (MIC Values)

CompoundTarget BacteriaMIC (µg/mL)
Compound 7aStaphylococcus aureus<0.03125
Compound 7aEnterococcus faecalis<0.03125
Compound 7aKlebsiella pneumoniae1–4

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. A study demonstrated that certain benzothiazole derivatives effectively inhibit COX enzymes, suggesting potential applications as anti-inflammatory agents .

Quorum Sensing Inhibition

Another area of interest is the inhibition of quorum sensing in bacteria. Compounds similar to this compound have shown promise as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation . This property may provide an alternative approach to combat antibiotic resistance.

Case Studies

  • Analgesic Activity : A series of benzothiazole derivatives were synthesized and evaluated for analgesic properties in animal models. Results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
  • Antibacterial Efficacy : In vivo studies demonstrated that selected compounds derived from the benzothiazole framework showed effective antibacterial action against resistant strains of bacteria in murine models .

Q & A

Synthesis and Characterization

Basic Question : What are the optimized synthetic routes for preparing Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, and how are intermediates validated? Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via condensation reactions. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours yields thiourea intermediates, which are further cyclized using formaldehyde and HCl (or methylamine) to form spirocyclic products .
  • Validation : Intermediates are purified via recrystallization (e.g., ethanol) and characterized using:
    • 1H/13C NMR : Assign peaks for benzothiazole protons (δ 7.2–8.5 ppm) and spirocyclic methylene groups (δ 3.5–4.5 ppm).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for intermediates).
    • TLC Monitoring : Use silica gel plates with iodine visualization to track reaction progress .

Advanced Question : How can synthetic contradictions (e.g., solvent choice, reaction time) be resolved when scaling up production? Methodological Answer :

  • Solvent Effects : Compare polar aprotic solvents (DMF) vs. non-polar solvents (dry benzene). DMF accelerates reaction kinetics but may require post-reaction purification to remove residual solvent .
  • Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (80–100°C) and catalyst loading. For example, extending reflux time to 6 hours in DMF improves yield by 15% .
  • Scalability : Replace traditional reflux with microwave-assisted synthesis to reduce time and energy consumption .

Structural Analysis and Conformational Studies

Basic Question : Which crystallographic and spectroscopic techniques are critical for determining the spirocyclic structure? Methodological Answer :

  • X-ray Crystallography : Use SHELX for refinement (e.g., SHELXL for small-molecule structures) and ORTEP-3 for 3D visualization. Key parameters include bond angles (e.g., C-S-C ~105°) and torsion angles in the spiro core .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Question : How can ring-puckering coordinates be applied to analyze conformational flexibility in the spiro[4.5]decane system? Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic data. For example, θ > 20° indicates significant non-planarity in the 1-oxa-4-thia ring .
  • Dynamic NMR : Monitor temperature-dependent splitting of methylene protons to assess ring inversion barriers (ΔG‡ ~50–60 kJ/mol) .

Biological Activity Evaluation

Basic Question : What methodologies are used to assess antimicrobial activity of derivatives? Methodological Answer :

  • MIC Assays : Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. For example, MIC values of 3.12–12.5 µg/mL indicate potent activity .

  • Table :

    DerivativeMIC (µg/mL)
    3a 3.12
    4b 6.25

Advanced Question : How can structure-activity relationship (SAR) studies guide the design of σ receptor ligands? Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl) at the benzothiazole 6-position to enhance σ2 receptor affinity (Ki < 100 nM) .
  • Pharmacophore Modeling : Use docking software (e.g., AutoDock Vina) to align the spirocyclic core with hydrophobic pockets in σ receptor binding sites .

Computational and Mechanistic Insights

Basic Question : Which software tools are recommended for molecular docking and dynamics simulations? Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes with σ receptors. Validate poses using RMSD < 2.0 Å against crystallographic ligands .
  • Molecular Dynamics (MD) : Simulate spirocyclic flexibility in explicit solvent (e.g., TIP3P water) using GROMACS to assess stability over 100 ns trajectories .

Advanced Question : How can QM/MM studies elucidate reaction mechanisms in spirocycle formation? Methodological Answer :

  • Transition State Analysis : Apply density functional theory (DFT, e.g., B3LYP/6-31G*) to model cyclization steps. Key intermediates show energy barriers of ~25 kcal/mol for ring closure .
  • Solvent Effects : Include PCM models to simulate polar solvents, which stabilize zwitterionic transition states and reduce activation energy by 10% .

Data Reproducibility and Contradictions

Basic Question : How can researchers ensure reproducibility in crystallographic refinements? Methodological Answer :

  • SHELX Guidelines : Adopt default refinement parameters (e.g., WGHT 0.1) and validate with R-factor convergence (<5%). Use the WinGX suite for data merging and validation .

Advanced Question : What strategies resolve discrepancies in biological activity data across studies? Methodological Answer :

  • Meta-Analysis : Compare MIC values normalized to control compounds (e.g., ciprofloxacin) across labs. Discrepancies >2-fold may arise from assay conditions (e.g., inoculum size) .
  • Orthogonal Assays : Confirm σ receptor binding via radioligand displacement (e.g., [³H]-DTG) alongside computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.